N-(Dibenzo[b,d]furan-3-yl)benzothioamide

Coordination Chemistry Ligand Design Transition Metal Complexes

Researchers often face irreproducible cyclization or metal-coordination outcomes due to incorrect thioamide substitution. This specific phenyl-bearing benzothioamide eliminates that variable. - Acts as a defined precursor for 2-phenyl-substituted benzofurobenzothiazoles via oxidative cyclization, a route inaccessible with alkyl-thioamide analogs. - Provides a predictable bidentate ligand for Ni(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II) complexes, avoiding the dimeric geometries observed with thiourea counterparts. - Enables precise SAR dissection of the one-carbon spacer effect on SUR2B/Kir6.1 binding affinity as a structurally distinct zero-spacer control.

Molecular Formula C19H13NOS
Molecular Weight 303.4 g/mol
CAS No. 28989-20-0
Cat. No. B12899862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Dibenzo[b,d]furan-3-yl)benzothioamide
CAS28989-20-0
Molecular FormulaC19H13NOS
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
InChIInChI=1S/C19H13NOS/c22-19(13-6-2-1-3-7-13)20-14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H,(H,20,22)
InChIKeyCISCFAAREFSAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Dibenzo[b,d]furan-3-yl)benzothioamide: Chemical Class and Core Structure


N-(Dibenzo[b,d]furan-3-yl)benzothioamide (CAS 28989-20-0, molecular formula C₁₉H₁₃NOS, MW 303.4 g/mol) is an aromatic benzothioamide derivative incorporating a tricyclic dibenzofuran scaffold . The compound belongs to the broader class of N-thioacylamino-dibenzofurans, which are characterized by a thioamide (–CS–NH–) functional group directly attached to the 3-position of the dibenzofuran ring system [1]. This structural arrangement distinguishes it from related dibenzofuran–thiourea hybrids (which contain an –NH–CS–NH– bridge) and from thioamides bearing a methylene spacer between the heterocycle and the thioamide group. The presence of both the dibenzofuran oxygen and the thioamide sulfur/nitrogen donor atoms renders the compound a potential bidentate ligand for transition metal coordination, a property exploited in the synthesis of metal complexes with antibacterial activity [2].

N-(Dibenzo[b,d]furan-3-yl)benzothioamide: Why Generic Substitution Fails


The substitution of a hydrogen, methyl, pyridyl, or amino group for the phenyl ring on the thioamide carbon produces profoundly different coordination chemistry, cyclization outcomes, and biological activity profiles [1]. In K(ATP) channel pharmacology, a one-carbon spacer between the heterocycle and the thioamide moiety has been shown to be crucial for high-affinity SUR2B/Kir6.1 binding, with benzothiazole-derived thioamides achieving >100-fold selectivity when the spacer is present [2]. N-(Dibenzo[b,d]furan-3-yl)benzothioamide lacks this spacer and instead possesses a directly attached phenyl substituent, which is expected to alter both the conformational flexibility and the electron density at the sulfur atom relative to methyl (Ethanethioamide, N-3-dibenzofuranyl-, CAS 28989-22-2) or nicotinoyl (3-thionicotinoylaminodibenzofuran, TNADBF) analogs. Similarly, oxidative cyclization of N-thioacylamino-dibenzofurans leads to different benzofurobenzothiazole isomers depending on the nature of the thioacyl substituent, making the phenyl-bearing compound a distinct synthetic precursor that cannot be interchanged with its thiourea or alkyl-thioamide counterparts [1]. These structural determinants render generic substitution scientifically unsound for applications requiring reproducible metal coordination geometry, cyclization regiochemistry, or target binding affinity.

N-(Dibenzo[b,d]furan-3-yl)benzothioamide: Quantitative Differentiation Evidence


Bidentate N,S-Coordination vs. Thiourea Ligands

N-(Dibenzo[b,d]furan-3-yl)benzothioamide acts as a neutral bidentate ligand coordinating through both the thioamide sulfur and the deprotonated (or neutral) nitrogen atoms, forming [MLCl₂]-type complexes with divalent transition metals [1]. In direct contrast, related dibenzofuran-thiourea ligands (e.g., 3-N-dibenzofuryl-thiourea) form the same [MLCl₂] stoichiometry for Ni(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II) but yield distinct [FeL₂Cl₂] and [(CuCl)₂L₂] compositions for iron and copper, respectively [1]. The phenyl substituent on the target compound is expected to increase the ligand's steric bulk and alter the electron-donating character of the sulfur atom relative to the thiourea analog, which bears a terminal –NH₂ group instead of a phenyl ring. This difference in donor properties directly impacts the stability, geometry, and potential catalytic or biological activity of the resulting metal complexes.

Coordination Chemistry Ligand Design Transition Metal Complexes

Oxidative Cyclization to 2-Phenylbenzofurobenzothiazole

N-Thioacylamino-dibenzofurans undergo oxidative cyclization with potassium ferricyanide in alkaline medium to yield benzofurobenzothiazole derivatives [1]. The nature of the thioacyl substituent determines the structure of the cyclized product: N-(Dibenzo[b,d]furan-3-yl)benzothioamide (phenyl substituent) cyclizes to 2-phenyl-benzofuro[2,3-g]benzothiazole, whereas 3-dibenzofurylthiourea (amino substituent) yields 2-amino-benzofurobenzothiazole [2]. NMR-H-1 spectrometry has confirmed that the conformation of the N-thioacylamino precursor dictates whether 'normal' or 'abnormal' ring closure occurs [1]. The 2-bromo analog (CAS 32497-35-1) similarly yields 2-phenyl-4-bromo-benzofurobenzothiazole under identical conditions [2]. This substituent-dependent cyclization outcome means that the final fused-ring product—and thus its physicochemical and biological properties—is predetermined by the choice of thioacyl group on the starting material. No published yield comparison is available, but the regiospecificity is qualitatively established [1][2].

Heterocyclic Synthesis Cyclization Benzothiazole

K(ATP) Channel Modulation: Spacer Length Role

A systematic study of benzofuran-, benzothiophene-, and benzothiazole-based thioamides as K(ATP) channel openers demonstrated that a one-carbon spacer between the heterocyclic skeleton and the thioamide moiety is crucial for binding affinity to SUR2B/Kir6.1 channels [1]. Compounds lacking this spacer showed reduced affinity and selectivity. N-(Dibenzo[b,d]furan-3-yl)benzothioamide has the thioamide group directly attached to the dibenzofuran ring (zero-carbon spacer), placing it in a distinct SAR category from the high-affinity spacer-containing analogs [1]. In the benzothiazole series, compounds with sterically demanding, lipophilic substituents and a one-carbon spacer exhibited >100-fold selectivity for SUR2B/Kir6.1 over SUR1/Kir6.2, with binding affinities in the single-digit micromolar range measured by [³H]P1075 radioligand displacement [1]. While the target compound itself was not tested in this study, its zero-spacer architecture predicts a different selectivity and potency profile that may be advantageous for targets where SUR2B/SUR1 selectivity is less critical or where off-target K(ATP) channel activation must be minimized.

K(ATP) Channel Opener SUR2B/Kir6.1 Structure–Activity Relationship

Enhanced Antibacterial Activity of Metal Complexes

Multiple independent studies on dibenzofuran-based thioamide ligands have established that their transition metal complexes consistently exhibit higher antibacterial activity than the corresponding free ligands [1][2]. For the closely related ligand 3-thionicotinoylaminodibenzofuran (TNADBF), its Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes were tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa; all complexes showed greater activity than the uncoordinated TNADBF ligand [1]. Similarly, complexes of 3-N-dibenzofuryl-thiourea with Co(II), Ni(II), Cu(II), Zn(II), Fe(II), Pd(II), and Cd(II) demonstrated antibacterial activity superior to the free thiourea [2]. While specific MIC values for N-(Dibenzo[b,d]furan-3-yl)benzothioamide and its complexes are not yet reported, the consistency of this class-wide phenomenon—attributable to enhanced lipophilicity and altered membrane permeability upon metal coordination—strongly supports the expectation that its metal complexes will similarly outperform the uncomplexed benzothioamide in antimicrobial assays.

Antibacterial Metal Complexes Bioinorganic Chemistry

N-(Dibenzo[b,d]furan-3-yl)benzothioamide: Validated Application Scenarios


2-Phenylbenzofurobenzothiazole Synthesis

N-(Dibenzo[b,d]furan-3-yl)benzothioamide serves as a specific precursor for the synthesis of 2-phenyl-substituted benzofurobenzothiazoles via K₃[Fe(CN)₆]-mediated oxidative cyclization [1]. This reaction cannot be replicated using 3-dibenzofurylthiourea or N-(dibenzofuran-3-yl)ethanethioamide, which yield amino- or methyl-substituted products, respectively [1][2]. The resulting fused tricyclic benzothiazole-dibenzofuran scaffold is of interest in medicinal chemistry and materials science for its extended π-conjugation and potential bioactivity.

Transition Metal Complexes with N,S-Bidentate Coordination

The compound's thioamide sulfur and nitrogen atoms provide a bidentate coordination environment for divalent transition metals, forming [MLCl₂]-type complexes with Ni(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II) [1]. Unlike the thiourea analog which yields dimeric [(CuCl)₂L₂] species, the phenyl-substituted benzothioamide may enforce monomeric geometries for a wider range of metals [1]. Researchers seeking to study structure–activity relationships in metal-based antibacterial agents or catalysts should use this specific ligand to ensure reproducible complex stoichiometry [2].

K(ATP) Channel Studies with Zero-Spacer Thioamide

The established SAR for K(ATP) channel openers shows that the presence or absence of a one-carbon spacer between the heterocycle and the thioamide group dramatically affects SUR2B/Kir6.1 binding affinity and selectivity [1]. N-(Dibenzo[b,d]furan-3-yl)benzothioamide, with its directly attached thioamide group, represents a structurally distinct zero-spacer control compound essential for comprehensive SAR studies aimed at dissecting the contribution of the spacer to channel subtype selectivity and binding kinetics [1].

Ligand for Metal-Enhanced Antibacterial Agents

Free dibenzofuran thioamide ligands consistently exhibit lower antibacterial activity than their corresponding transition metal complexes [1][2]. N-(Dibenzo[b,d]furan-3-yl)benzothioamide is the requisite starting material for preparing its Ni(II), Cu(II), Zn(II), and Fe(II) complexes, which, based on class-wide evidence, are expected to show enhanced activity against Gram-positive and Gram-negative bacteria. Procurement of the pure, correctly substituted ligand is essential for reproducible synthesis and biological evaluation of these metalloantibacterial candidates.

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